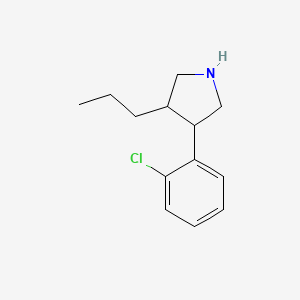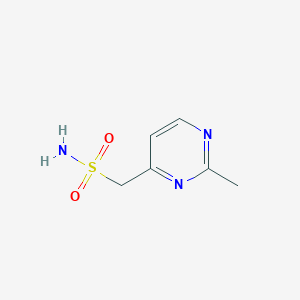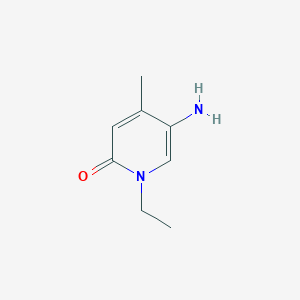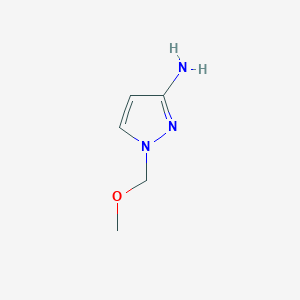
1-(methoxymethyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethyl)-1H-pyrazol-3-amine is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by a methoxymethyl group attached to the nitrogen atom at position 1 and an amino group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methoxymethyl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1H-pyrazole with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal by-products. Catalysts and advanced purification techniques, such as chromatography, are often employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Methoxymethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-(Methoxymethyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(methoxymethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(Methoxymethyl)-1H-pyrazol-5-amine: Similar structure but with the amino group at position 5.
1-(Methoxymethyl)-1H-pyrazol-4-amine: Similar structure but with the amino group at position 4.
1-(Methoxymethyl)-1H-pyrazol-2-amine: Similar structure but with the amino group at position 2.
Uniqueness
1-(Methoxymethyl)-1H-pyrazol-3-amine is unique due to the specific positioning of the methoxymethyl and amino groups, which can influence its reactivity and interaction with biological targets. This unique arrangement can lead to distinct chemical and biological properties compared to its isomers.
Properties
Molecular Formula |
C5H9N3O |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
1-(methoxymethyl)pyrazol-3-amine |
InChI |
InChI=1S/C5H9N3O/c1-9-4-8-3-2-5(6)7-8/h2-3H,4H2,1H3,(H2,6,7) |
InChI Key |
NVWDYMSYADJXKE-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C=CC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(4-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13211908.png)
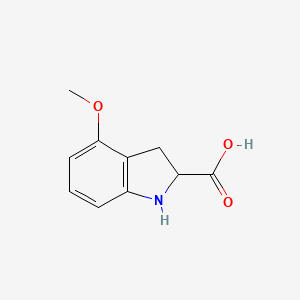
![1-[(tert-Butoxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid](/img/structure/B13211915.png)
![4-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]-2-azaspiro[4.4]nonan-1-one](/img/structure/B13211918.png)
![1-[(tert-Butoxy)carbonyl]-4-nitro-1H-indole-2-carboxylic acid](/img/structure/B13211924.png)
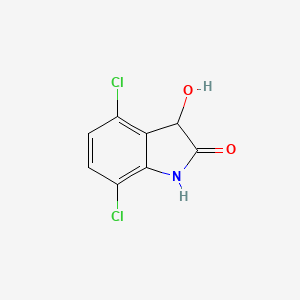
![(Butan-2-yl)[(1-ethylpyrrolidin-2-yl)methyl]amine](/img/structure/B13211940.png)
![2-[3-(Aminooxy)azetidin-3-yl]acetic acid](/img/structure/B13211948.png)
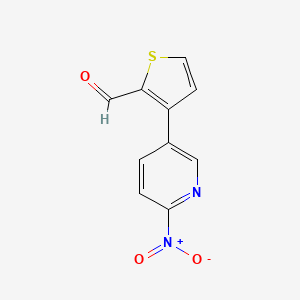
![5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carbaldehyde](/img/structure/B13211966.png)
![[3-(4-Methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13211967.png)
